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Cat. No.: B124671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Bis[(pinacolato)boryl]methane, a geminal diboronic ester, has emerged as a versatile and

powerful reagent in modern organic synthesis. Its unique structure, where two boronate groups

are attached to the same carbon atom, allows for sequential and chemoselective

functionalization, providing a valuable tool for the construction of complex molecular

architectures. This guide provides a comprehensive overview of its key applications, offering a

comparative analysis of its performance against other synthetic alternatives where data is

available, detailed experimental protocols for seminal reactions, and visual representations of

reaction workflows.

Performance in Key Synthetic Transformations
Bis[(pinacolato)boryl]methane has demonstrated significant utility in a variety of carbon-

carbon and carbon-heteroatom bond-forming reactions. Its applications span from traditional

cross-coupling reactions to more complex cascade processes, offering advantages in terms of

stability, reactivity, and stereoselectivity.

Palladium-Catalyzed Cross-Coupling Reactions
One of the most prominent applications of bis[(pinacolato)boryl]methane is in palladium-

catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. It serves as a key

building block for the synthesis of enantioenriched secondary boronate esters, which are

valuable intermediates in the synthesis of chiral molecules.
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Table 1: Performance of Bis[(pinacolato)boryl]methane in Palladium-Catalyzed Allylation

Entry
Alkene
Substra
te

Oxidant Ligand Solvent
Temp
(°C)

Yield
(%)

Referen
ce

1 Styrene
PhI(OAc)

₂
PPh₃ Dioxane 80 85 [1]

2

4-

Methylsty

rene

PhI(OAc)

₂
PPh₃ Dioxane 80 89 [1]

3

4-

Methoxys

tyrene

PhI(OAc)

₂
PPh₃ Dioxane 80 82 [1]

4

4-

Chlorosty

rene

PhI(OAc)

₂
PPh₃ Dioxane 80 75 [1]

5 1-Octene
PhI(OAc)

₂
PPh₃ Dioxane 80 65 [1]

This table summarizes the yields for the palladium-catalyzed oxidative allylation of various

alkenes with bis[(pinacolato)boryl]methane. Direct comparative data with other gem-

diborylalkanes under identical conditions is limited in the reviewed literature.

Iridium-Catalyzed Asymmetric Allylation
Bis[(pinacolato)boryl]methane is a key reagent in the iridium-catalyzed asymmetric allylation

for the synthesis of enantioenriched homoallylic organoboronic esters.[2][3] This transformation

is significant for its ability to introduce a chiral center with high enantioselectivity.

Table 2: Enantioselective Iridium-Catalyzed Allylation with Bis[(pinacolato)boryl]methane
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Entry
Allylic
Carbon
ate

Ligand Ag Salt Solvent
Yield
(%)

ee (%)
Referen
ce

1

Cinnamyl

methyl

carbonat

e

(S)-

BINAP
AgOAc THF 92 95 [2]

2

(E)-Hex-

2-en-1-yl

methyl

carbonat

e

(S)-

BINAP
AgOAc THF 85 93 [2]

3

Geranyl

methyl

carbonat

e

(S)-

BINAP
AgOAc THF 78 90 [2]

ee = enantiomeric excess. This table highlights the high yields and enantioselectivities

achieved in the iridium-catalyzed asymmetric allylation using bis[(pinacolato)boryl]methane.

Comparative data with alternative methylenebis(boronates) for this specific asymmetric

transformation is not readily available in the literature.

Experimental Protocols
General Procedure for Palladium-Catalyzed Oxidative
Allylation of Alkenes with
Bis[(pinacolato)boryl]methane[1]
To a dried Schlenk tube are added Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), PPh₃ (13.1 mg,

0.05 mmol, 10 mol%), bis[(pinacolato)boryl]methane (160.8 mg, 0.6 mmol), and PhI(OAc)₂

(193.2 mg, 0.6 mmol). The tube is evacuated and backfilled with argon three times. Then, the

alkene (0.5 mmol) and anhydrous dioxane (2.0 mL) are added via syringe. The reaction mixture

is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is filtered through

a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified
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by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the

desired homoallylic boronic ester.

General Procedure for Silver-Assisted, Iridium-Catalyzed
Asymmetric Allylation of Allylic Carbonates with
Bis[(pinacolato)boryl]methane[2]
In a glovebox, [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol, 2 mol% Ir) and (S)-BINAP (6.2 mg, 0.01

mmol, 4 mol%) are added to a vial. Anhydrous THF (1.0 mL) is added, and the mixture is

stirred for 10 minutes. In a separate vial, bis[(pinacolato)boryl]methane (80.4 mg, 0.3 mmol),

LiOtBu (24.0 mg, 0.3 mmol), and AgOAc (1.7 mg, 0.01 mmol, 4 mol%) are mixed. The catalyst

solution is then transferred to the vial containing the reagents, followed by the addition of the

allylic carbonate (0.25 mmol). The reaction mixture is stirred at room temperature for the

specified time. The reaction is then quenched with saturated aqueous NH₄Cl solution and

extracted with Et₂O. The combined organic layers are washed with brine, dried over anhydrous

Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography on silica

gel to give the enantioenriched homoallylic organoboronic ester.

Reaction Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the catalytic cycles and

experimental workflows for key applications of bis[(pinacolato)boryl]methane.
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Caption: Proposed catalytic cycle for the Palladium-Catalyzed Oxidative Allylation.
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Caption: Catalytic cycle for Iridium-Catalyzed Asymmetric Allylation.
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Caption: General experimental workflow for cross-coupling reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b124671?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/29210377/
https://pubmed.ncbi.nlm.nih.gov/29210377/
https://www.researchgate.net/publication/301598610_Silver-Assisted_Iridium-Catalyzed_Allylation_of_Bispinacolatoborylmethane_Allows_the_Synthesis_of_Enantioenriched_Homoallylic_Organoboronic_Esters
https://pubs.acs.org/doi/abs/10.1021/acscatal.6b00719
https://www.benchchem.com/product/b124671#literature-review-of-bis-pinacolato-boryl-methane-applications
https://www.benchchem.com/product/b124671#literature-review-of-bis-pinacolato-boryl-methane-applications
https://www.benchchem.com/product/b124671#literature-review-of-bis-pinacolato-boryl-methane-applications
https://www.benchchem.com/product/b124671#literature-review-of-bis-pinacolato-boryl-methane-applications
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b124671?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

